6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole
Description
This compound is a structurally complex molecule featuring a bis-benzimidazole core with two distinct heterocyclic moieties:
- A 9,9-difluoro-9H-fluorenyl group linked to an imidazole ring substituted with an (S)-5-azaspiro[2.4]heptane moiety.
- A 2-azabicyclo[2.2.1]heptane group attached to the second benzimidazole ring.
The compound’s synthesis likely involves Suzuki-Miyaura cross-coupling (supported by intermediates in , such as boronate esters) and multi-step heterocyclic assembly, as seen in related benzimidazole syntheses (e.g., ). The rigid spiro and bicyclic frameworks may enhance target binding selectivity, akin to antiviral agents like Ledipasvir (), which shares structural motifs such as the difluorofluorene system.
Properties
Molecular Formula |
C35H32F2N6 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-[7-[2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C35H32F2N6/c36-35(37)25-12-18(19-4-8-27-28(14-19)42-33(41-27)31-21-1-5-22(11-21)40-31)2-6-23(25)24-7-3-20(13-26(24)35)30-16-38-32(43-30)29-15-34(9-10-34)17-39-29/h2-4,6-8,12-14,16,21-22,29,31,39-40H,1,5,9-11,15,17H2,(H,38,43)(H,41,42)/t21-,22+,29-,31-/m0/s1 |
InChI Key |
DKMCUKSJHIRAKX-OSBOVTLVSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)[C@@H]9CC1(CC1)CN9 |
Canonical SMILES |
C1CC2CC1C(N2)C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)C9CC1(CC1)CN9 |
Origin of Product |
United States |
Biological Activity
The compound 6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazole (CAS No: 1499193-67-7) is a complex organic molecule with potential biological activities. This article reviews its biological activity, including synthesis, mechanisms of action, and pharmacological evaluations based on available research findings.
Molecular Structure
The molecular formula of the compound is with a molar mass of approximately 574.67 g/mol. The structural complexity is notable due to the presence of multiple functional groups, including imidazole and benzimidazole moieties, which are often associated with biological activity.
| Property | Value |
|---|---|
| CAS Number | 1499193-67-7 |
| Molecular Formula | C35H32F2N6 |
| Molar Mass | 574.67 g/mol |
| Purity | Typically ≥95% |
| Storage Conditions | Under inert gas at 2-8°C |
The compound exhibits various biological activities primarily attributed to its structural components:
- Antiviral Activity : The imidazole and benzimidazole rings are known for their ability to inhibit viral replication. Studies have shown that compounds with similar structures can act as inhibitors of viral enzymes, which may be relevant for this compound's activity against viruses such as hepatitis C and respiratory syncytial virus (RSV) .
- Antimicrobial Properties : Research indicates that derivatives of benzimidazole possess significant antimicrobial activity. The presence of azabicyclo structures may enhance this effect by increasing membrane permeability or interfering with bacterial metabolic pathways .
- Cytotoxicity and Selectivity : Preliminary studies suggest that the compound has low cytotoxicity while maintaining potent activity against specific pathogens, making it a candidate for further drug development .
Pharmacological Evaluations
Recent studies have focused on evaluating the pharmacological profile of this compound:
- In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit IC50 values in the nanomolar range against various targets, indicating high potency .
- Case Studies : A study on related compounds highlighted their effectiveness in treating diseases such as leishmaniasis and Chagas disease, suggesting potential applications in tropical medicine .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the azabicyclo and spiro structures significantly impact biological efficacy. For instance, variations in substituents on the imidazole ring can alter binding affinity and selectivity towards specific biological targets .
Scientific Research Applications
Molecular Information
- Molecular Formula : C35H33ClF2N6
- Molecular Weight : 611.1 g/mol
- CAS Number : 1499193-67-7
Structural Features
The compound features multiple functional groups including:
- Azaspiro and bicyclic structures , which are known for their biological activity.
- Imidazole and benzimidazole moieties , commonly found in pharmaceuticals.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Azaspiro | 5-Azaspiro[2.4]heptane |
| Bicyclic | 2-Azabicyclo[2.2.1]heptane |
| Aromatic Rings | Imidazole and benzimidazole |
| Fluorine Atoms | Two difluoro groups |
Antiviral Activity
Recent studies suggest that compounds similar to this structure exhibit antiviral properties, particularly against hepatitis C virus (HCV). The structural components may enhance binding affinity to viral proteins, thus inhibiting replication.
Case Study: Ledipasvir
Ledipasvir, a drug used in conjunction with sofosbuvir for HCV treatment, shares structural similarities with our compound. It has been shown to effectively inhibit the NS5A protein, crucial for HCV replication .
Anticancer Properties
Research indicates that compounds featuring benzimidazole derivatives can possess anticancer properties. The structural complexity of this compound may allow it to interact with various cellular targets involved in cancer progression.
Example Research
A study published in Cancer Research demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival .
Neuroprotective Effects
The bicyclic structures present may also provide neuroprotective effects, making this compound a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's.
Relevant Findings
A study highlighted the potential of bicyclic compounds in protecting neuronal cells from oxidative stress, a common factor in neurodegeneration .
Table 2: Comparative Analysis of Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity: The target compound’s dual spiro/bicyclic systems contrast with simpler benzimidazole derivatives (e.g., –4). Ledipasvir () shares the difluorofluorene group but replaces the azaspiro system with a pyrrolidine-carboxylate, highlighting divergent strategies for optimizing pharmacokinetics.
Synthetic Routes: The target compound’s synthesis likely employs boronate ester intermediates () for Suzuki coupling, similar to Ledipasvir’s methodology (). This contrasts with Ullmann-type couplings () or hydrazonoyl halide reactions (). Stereochemical control during azaspiro[2.4]heptane formation () is more challenging than synthesizing non-chiral benzimidazoles ().
The azabicyclo[2.2.1]heptane moiety may improve solubility relative to purely aromatic systems (–4), though experimental data is lacking.
Biological Activity: While Ledipasvir’s antiviral activity is well-documented (), the target compound’s pharmacological profile remains unverified. Benzimidazoles with electron-withdrawing groups (e.g., nitro, trifluoromethyl in ) often exhibit antimicrobial activity, but the target compound’s substituents may redirect selectivity.
Preparation Methods
Synthesis of the (S)-5-Azaspiro[2.4]heptan-6-yl Imidazole Fluorenyl Fragment
- Starting materials: Fluorene derivatives are functionalized at the 2-position, often via directed lithiation or halogenation.
- Introduction of difluoro groups: Electrophilic fluorination or use of difluorinated fluorenyl precursors.
- Imidazole ring formation: Typically constructed by condensation of appropriate diamines with aldehydes or nitriles under acidic or basic catalysis.
- Attachment of the (S)-5-azaspiro[2.4]heptane: This chiral spiro amine is introduced via nucleophilic substitution or amide coupling, ensuring stereochemical integrity.
Synthesis of the (1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl Benzimidazole Fragment
- Benzimidazole core: Prepared by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes.
- Substitution at 2-position: The azabicyclo[2.2.1]heptane moiety is introduced via nucleophilic substitution or reductive amination.
- Stereochemical control: The bicyclic amine is synthesized or resolved to obtain the desired stereochemistry before coupling.
Coupling and Final Assembly
- The two fragments are coupled through a carbon-nitrogen bond formation, often via Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling methods.
- Reaction conditions are optimized to preserve the stereochemistry and avoid decomposition of sensitive groups.
- The final product is isolated as a tetrahydrochloride salt to enhance stability and solubility.
Representative Preparation Data Table
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Fluorene 2-position functionalization | Lithiation with n-BuLi, then electrophilic fluorination | 9,9-Difluoro-9H-fluoren-2-yl intermediate |
| 2 | Imidazole ring formation | Condensation with diamine and aldehyde, acidic catalysis | Formation of 1H-imidazol-5-yl substituted fluorenyl |
| 3 | Spiro amine attachment | Nucleophilic substitution with (S)-5-azaspiro[2.4]heptane | Chiral spiro amine introduced |
| 4 | Benzimidazole synthesis | Condensation of o-phenylenediamine with aldehyde | Benzimidazole core formed |
| 5 | Azabicyclo[2.2.1]heptane attachment | Reductive amination or nucleophilic substitution | Chiral bicyclic amine introduced |
| 6 | Coupling of fragments | Pd-catalyzed Buchwald-Hartwig amination, base, solvent | Final compound assembled |
| 7 | Salt formation | Treatment with HCl in suitable solvent | Tetrahydrochloride salt isolated |
Research Findings and Optimization Notes
- Stereochemical integrity: Maintaining stereochemistry during amine introduction and coupling is critical; chiral auxiliaries or resolution methods are employed.
- Fluorination: The difluoro substitution on the fluorenyl ring enhances metabolic stability and binding affinity but requires careful handling due to reactivity.
- Catalyst choice: Palladium catalysts with bulky phosphine ligands improve coupling yields and selectivity.
- Purification: Final compound purification often involves crystallization of the hydrochloride salt, improving purity and handling.
Q & A
Basic Research Question
- Multi-nuclear NMR : Use - HSQC and HMBC to assign proton-carbon correlations, particularly for distinguishing spiro vs. fused ring systems .
- 2D NOESY : Resolve spatial proximity of substituents (e.g., difluoro groups on the fluorene ring) to confirm stereochemistry .
- X-ray crystallography : If single crystals are obtainable, this provides unambiguous confirmation of regiochemistry and spiro configuration .
What methodologies optimize reaction conditions for high-yield synthesis of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) to identify optimal conditions. For example, achieved >90% yields by optimizing reaction time and solvent (e.g., DMF vs. THF) .
- In-line monitoring : Use RP-HPLC (as in ) to track reaction progress and intermediate stability .
- Statistical analysis : Apply ANOVA or response surface models to interpret multivariate data, similar to sensory analysis protocols in .
How can contradictory antioxidant activity data be resolved during bioevaluation?
Advanced Research Question
- Assay standardization : Use triplicate measurements with controls (e.g., DPPH and ascorbic acid, as in ) to minimize variability .
- Orthogonal assays : Cross-validate results using multiple methods (e.g., FRAP, ORAC) to confirm activity trends.
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing difluoro groups) with redox potential using computational tools like DFT .
What computational approaches predict reactivity and guide synthesis optimization?
Advanced Research Question
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states for spirocyclization and assess energy barriers .
- Machine learning (ML) : Train models on reaction datasets (e.g., yields, conditions) to predict optimal parameters. highlights AI-driven "smart laboratories" for autonomous experimentation .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways to rationalize solvent selection (e.g., polar aprotic solvents for SNAr reactions) .
What purification techniques ensure high purity of the final compound?
Basic Research Question
- RP-HPLC : Employ C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) for separation of polar byproducts, as validated in .
- Recrystallization : Use solvent pairs (e.g., ethanol/dichloromethane) to isolate crystalline products, ensuring >95% purity via elemental analysis .
How can scale-up challenges be addressed for industrial translation?
Advanced Research Question
- Process intensification : Use microreactors to enhance heat/mass transfer during exothermic steps (e.g., imidazole ring closure) .
- Kinetic modeling : Develop rate equations for critical steps (e.g., Suzuki coupling) to predict batch reactor performance .
- AI-driven optimization : Implement platforms like COMSOL Multiphysics with AI modules () to simulate large-scale synthesis and identify bottlenecks .
What strategies validate the compound’s stability under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose the compound to stress conditions (acid/base, oxidation, light) and monitor degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma and quantify remaining intact compound using HPLC-UV .
How can researchers leverage spirocyclic motifs to enhance pharmacological properties?
Advanced Research Question
- Conformational rigidity : Spiro systems (e.g., 5-azaspiro[2.4]heptane) reduce entropy loss upon target binding, improving affinity. Compare with non-spiro analogs via SPR or ITC .
- Solubility modulation : Introduce hydrophilic substituents (e.g., tert-butyl esters) to balance lipophilicity, as seen in .
What collaborative frameworks integrate computational and experimental data for accelerated discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
